3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
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Overview
Description
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the thiazole moiety: This step may involve nucleophilic substitution reactions.
Attachment of the phenyl ring: This can be done through coupling reactions such as Suzuki or Heck coupling.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced through halogenation and trifluoromethylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific reaction but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one would depend on its specific application. For example, if it is used as a therapeutic agent, its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one may include other azetidine derivatives, thiazole-containing compounds, and phenyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, while the thiazole moiety may contribute to its bioactivity.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2S/c17-13-3-1-10(7-12(13)16(18,19)20)2-4-14(23)22-8-11(9-22)24-15-21-5-6-25-15/h1,3,5-7,11H,2,4,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLDNAZVDOVYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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